

Physical and chemical properties of Diethyl furfurylidenedemalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl furfurylidenedemalonate*

Cat. No.: *B097391*

[Get Quote](#)

Diethyl Furfurylidenedemalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl furfurylidenedemalonate is an organic compound characterized by a furan ring linked to a diethyl malonate group via a methyldene bridge. Its chemical structure, incorporating the versatile furan moiety, suggests potential for a range of chemical transformations and biological activities. The furan nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects.^{[1][2][3]} This technical guide provides a detailed overview of the physical and chemical properties, a standardized synthesis protocol, and an exploration of the potential biological significance of **Diethyl furfurylidenedemalonate**, based on current scientific knowledge.

Physicochemical Properties

The fundamental physical and chemical properties of **Diethyl furfurylidenedemalonate** are summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.

Property	Value	Reference
IUPAC Name	Diethyl 2-(furan-2-ylmethylene)propanedioate	
Synonyms	Diethyl 2-furylmalonate, Malonic acid, furfurylidene-, diethyl ester	[2]
CAS Number	17448-96-3	[2]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[2]
Molecular Weight	238.2366 g/mol	[2]
Appearance	Colorless to yellowish liquid or pale yellow solid	
Melting Point	~38 °C	
Boiling Point	315 °C	
Density	1.1205 g/cm ³	
Solubility	Expected to be soluble in polar aprotic solvents like acetone and ethyl acetate. Limited solubility in apolar and hydrophilic solvents.	

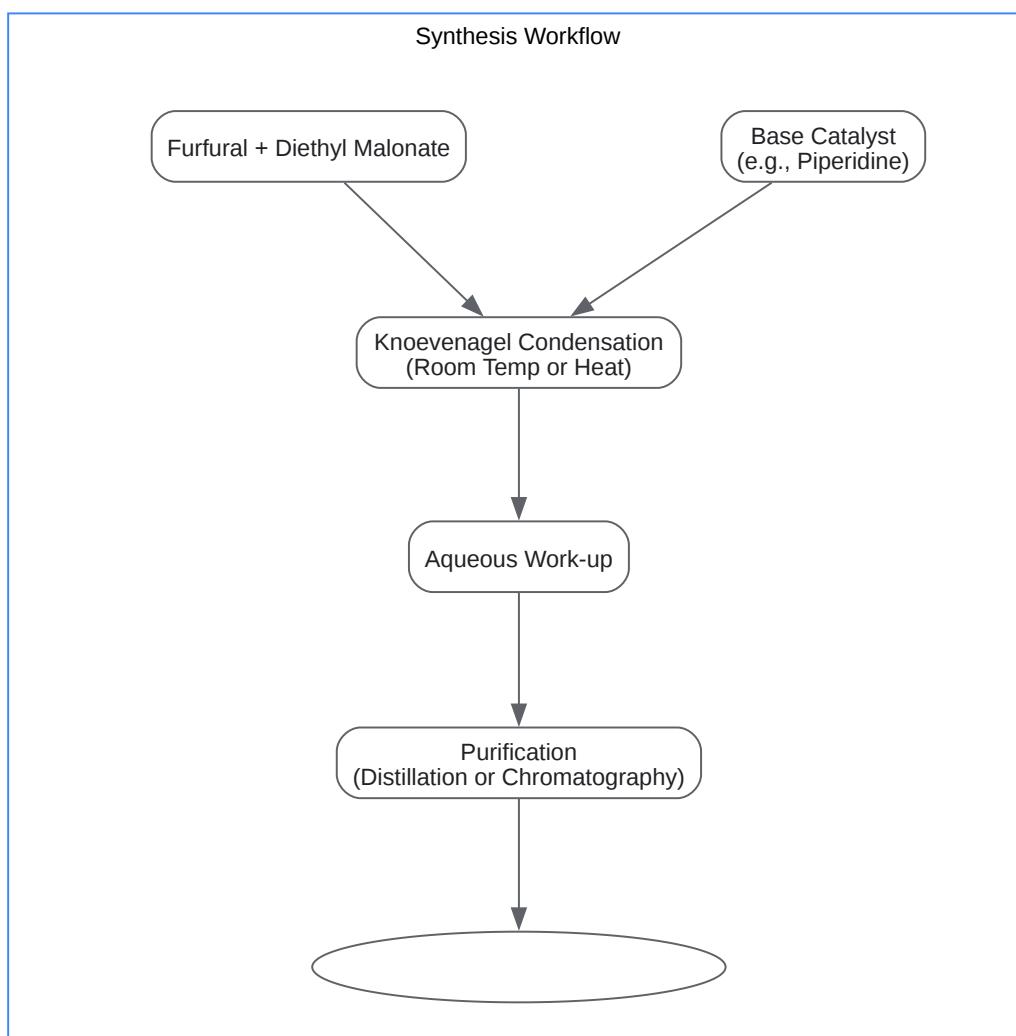
Synthesis of Diethyl FurfurylideneMalonate

The primary synthetic route to **Diethyl furfurylideneMalonate** is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. In this case, furfural is reacted with diethyl malonate.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for Knoevenagel condensations involving furfural and diethyl malonate.

Materials:


- Furfural (1.0 eq)
- Diethyl malonate (1.0 - 1.2 eq)
- Base catalyst (e.g., piperidine, ammonium bicarbonate, or DBU) (catalytic amount)
- Solvent (e.g., ethanol, DMSO, or solvent-free)
- Hexane
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Magnetic stirrer and hotplate
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfural and diethyl malonate in the chosen solvent. If performing a solvent-free reaction, add the reactants directly to the flask.
- **Addition of Catalyst:** Add a catalytic amount of the base (e.g., a few drops of piperidine or a small scoop of ammonium bicarbonate) to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating (e.g., 50-90°C) for a period ranging from a few hours to overnight.^[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the catalyst and any unreacted starting materials. Dry the organic layer over

anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **Diethyl furfurylidene malonate**.

[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for **Diethyl furfurylidene malonate** synthesis.

Spectral Characterization

While specific, high-resolution spectra for **Diethyl furfurylidene malonate** are not widely available in public databases, the expected spectral features can be predicted based on its molecular structure. The NIST WebBook indicates the availability of an IR spectrum for this compound.[\[2\]](#)

Expected ¹H NMR Spectral Data

- Ethyl groups: Two distinct signals are expected for the ethyl ester groups: a triplet around 1.2-1.4 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.1-4.3 ppm for the methylene protons (-CH₂-).
- Furan ring protons: Three signals in the aromatic region (typically 6.0-8.0 ppm) are expected for the protons on the furan ring.
- Vinyl proton: A singlet for the vinylic proton (=CH-) is anticipated, likely in the downfield region (around 7.0-8.0 ppm) due to conjugation with the furan ring and the malonate group.

Expected ¹³C NMR Spectral Data

- Ethyl groups: Signals for the methyl carbons (-CH₃) are expected around 14 ppm, and for the methylene carbons (-CH₂-) around 60-62 ppm.
- Ester carbonyls: Two signals for the carbonyl carbons (C=O) of the ester groups should appear in the range of 160-170 ppm.
- Furan ring carbons: Four signals are expected for the carbons of the furan ring, typically between 110 and 150 ppm.
- Vinylic carbons: Two signals for the carbons of the C=C double bond are expected in the olefinic region (120-150 ppm).

FT-IR Spectral Data

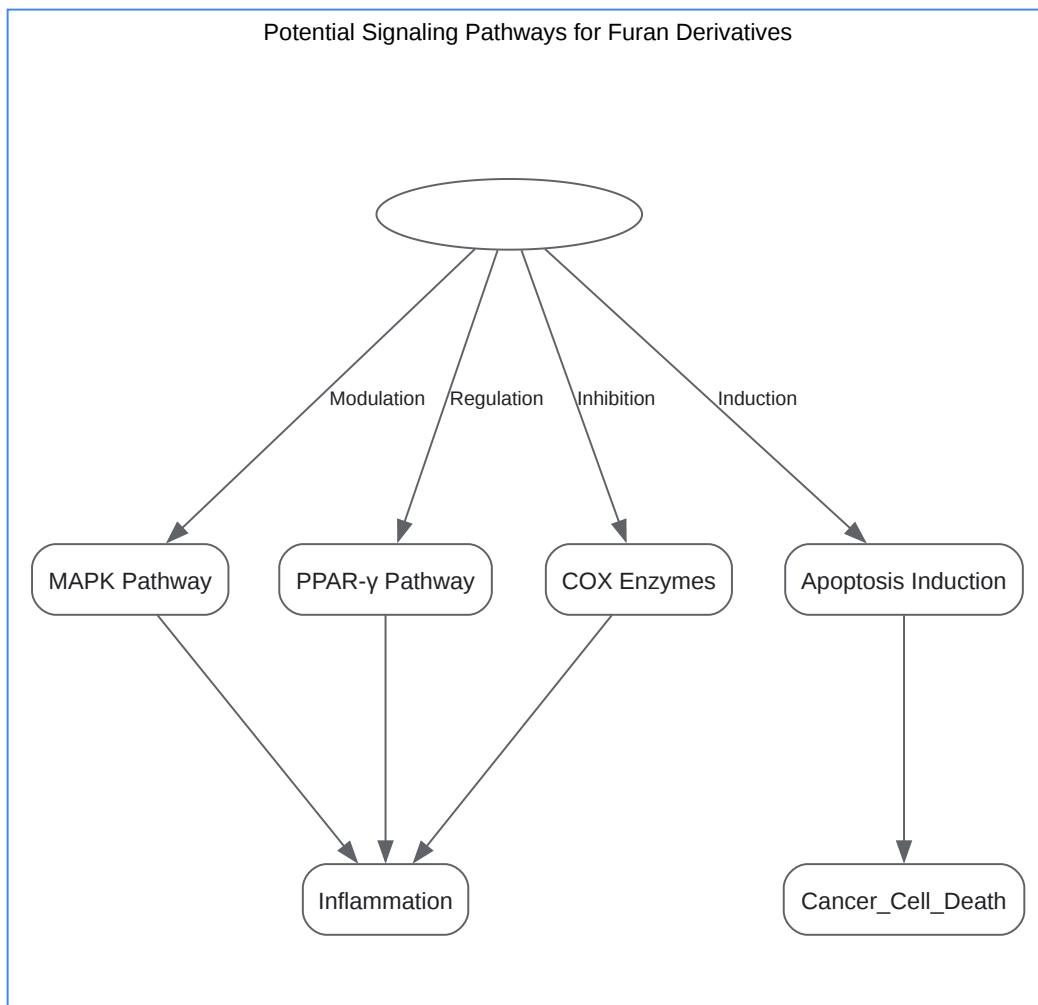
Key characteristic peaks in the FT-IR spectrum would include:

- C=O stretching: A strong absorption band around $1700\text{-}1730\text{ cm}^{-1}$ corresponding to the ester carbonyl groups.
- C=C stretching: Bands in the $1600\text{-}1650\text{ cm}^{-1}$ region for the carbon-carbon double bonds of the vinyl group and the furan ring.
- C-O stretching: Strong absorptions in the $1000\text{-}1300\text{ cm}^{-1}$ range for the C-O bonds of the esters and the furan ring.
- C-H stretching: Bands around $2850\text{-}3000\text{ cm}^{-1}$ for the aliphatic C-H bonds and above 3000 cm^{-1} for the aromatic and vinylic C-H bonds.

Potential Biological and Pharmacological Activities

Direct experimental data on the biological activities of **Diethyl furfurylidene malonate** is limited in the current scientific literature. However, the presence of the furan ring, a well-known pharmacophore, allows for informed speculation on its potential therapeutic applications based on the activities of structurally related compounds. Furan derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Potential Antimicrobial Activity


The furan nucleus is a core component of several antimicrobial agents.[\[4\]](#) For instance, nitrofurantoin is a furan derivative used to treat urinary tract infections.[\[1\]](#) The antimicrobial action of such compounds can arise from various mechanisms, including the inhibition of essential microbial enzymes or the generation of reactive oxygen species.[\[5\]](#)

Potential Anti-inflammatory Activity

Furan derivatives have been reported to exhibit anti-inflammatory properties.[\[1\]](#)[\[2\]](#) The proposed mechanisms often involve the modulation of inflammatory signaling pathways. For some furan-containing compounds, this includes the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, or the downregulation of pro-inflammatory cytokines.[\[6\]](#)

Potential Antitumor Activity

A number of natural and synthetic furan-containing molecules have demonstrated cytotoxic and antitumor properties.^{[7][8]} The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some furan derivatives have been shown to induce cell cycle arrest in cancer cell lines.^[7]

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways modulated by furan derivatives.

Conclusion and Future Directions

Diethyl furfurylidene malonate is a readily synthesizable compound with a chemical scaffold that suggests a range of potential applications, particularly in the field of medicinal chemistry. While its physicochemical properties are reasonably well-documented, a significant opportunity exists for further research into its biological activities.

Future studies should focus on:

- Comprehensive Spectral Analysis: Detailed 1D and 2D NMR studies, along with high-resolution mass spectrometry and single-crystal X-ray diffraction, would provide definitive structural confirmation and valuable data for researchers.
- In Vitro Biological Screening: A systematic evaluation of **Diethyl furfurylidene malonate** against a panel of microbial strains and cancer cell lines is warranted to identify any potential antimicrobial or cytotoxic effects.
- Mechanism of Action Studies: Should biological activity be identified, subsequent research should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

The exploration of **Diethyl furfurylidene malonate** and its derivatives could lead to the discovery of novel therapeutic agents, leveraging the proven pharmacological potential of the furan moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. biojournals.us [biojournals.us]

- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of Diethyl furfurylidene malonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097391#physical-and-chemical-properties-of-diethyl-furfurylidene malonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com